![molecular formula C18H20O3S B1654498 [(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate CAS No. 2371-92-8](/img/structure/B1654498.png)
[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate
Overview
Description
[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C18H20O3S and its molecular weight is 316.4. The purity is usually 95%.
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Biological Activity
[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate, with the CAS number 2371-92-8 and molecular formula C18H20O3S, is a compound of interest in medicinal chemistry and pharmacology. Its unique structural properties and potential biological activities make it a candidate for various research applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Weight : 316.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2C3=CC=CC=C3
The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that this compound may exhibit:
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications in drug metabolism and detoxification processes.
- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Potential
Research focused on the anticancer properties of this compound has shown promise. In cellular models, it exhibited cytotoxic effects against several cancer cell lines, suggesting a possible role in cancer therapy. The mechanisms underlying these effects appear to involve apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
A recent investigation published in Cancer Research assessed the effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C18H20O3S |
Molecular Weight | 316.4 g/mol |
CAS Number | 2371-92-8 |
Antimicrobial MIC (S. aureus) | 32 µg/mL |
Cytotoxicity (MCF-7 Cells) | Dose-dependent |
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in drug design and development. Its sulfonate group can serve as a leaving group in nucleophilic substitution reactions, making it useful for synthesizing various bioactive molecules. Research indicates that derivatives of sulfonates can exhibit antimicrobial and anti-inflammatory properties.
Organic Synthesis
[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate is employed as an intermediate in the synthesis of complex organic molecules. Its ability to participate in electrophilic aromatic substitution reactions allows chemists to modify aromatic systems efficiently.
Material Science
In the field of polymer chemistry, compounds like this compound are explored for their potential use as additives or modifiers in polymer formulations. Their unique structural features can enhance the physical properties of polymers, such as thermal stability and mechanical strength.
Case Study 1: Synthesis of Antimicrobial Agents
In a study focused on developing new antimicrobial agents, researchers utilized this compound as a key intermediate. The compound was reacted with various nucleophiles to produce sulfonamide derivatives that demonstrated significant antibacterial activity against Gram-positive bacteria.
Case Study 2: Polymer Modification
A recent investigation into polymer blends incorporated this compound to enhance compatibility between different polymer phases. The results indicated improved mechanical properties and thermal resistance compared to unmodified blends.
Properties
IUPAC Name |
[(1R,2S)-2-phenylcyclopentyl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-14-10-12-16(13-11-14)22(19,20)21-18-9-5-8-17(18)15-6-3-2-4-7-15/h2-4,6-7,10-13,17-18H,5,8-9H2,1H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUYDDHWKAZPN-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCC[C@H]2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172649 | |
Record name | Cyclopentanol, 2-phenyl-, 4-methylbenzenesulfonate, (1R,2S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2371-92-8 | |
Record name | Cyclopentanol, 2-phenyl-, 4-methylbenzenesulfonate, (1R,2S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2371-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanol, 2-phenyl-, 4-methylbenzenesulfonate, (1R,2S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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